molecular formula C11H15N B6352098 1-Benzyl-2-methylazetidine CAS No. 7730-40-7

1-Benzyl-2-methylazetidine

Cat. No.: B6352098
CAS No.: 7730-40-7
M. Wt: 161.24 g/mol
InChI Key: ASHXUACJFCZHLR-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methylazetidine can be synthesized through several methods. One common approach involves the cyclization of a 1,3-bis-triflate intermediate to form the azetidine ring. Another method includes the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both methods yield the desired product with high enantiomeric excess and are suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound typically involves the use of scalable synthetic routes that ensure high yield and purity. The methods mentioned above are adapted for industrial use, with optimizations to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylazetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields .

Properties

IUPAC Name

1-benzyl-2-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-10-7-8-12(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHXUACJFCZHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302062
Record name Azetidine, 1-benzyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7730-40-7
Record name 2-Methyl-1-(phenylmethyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7730-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azetidine, 1-benzyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, 1-benzyl-2-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148270
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azetidine, 1-benzyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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